molecular formula C7H17ClNO2+ B12042738 Acetylcholine chloride, suitable for cell culture

Acetylcholine chloride, suitable for cell culture

Cat. No.: B12042738
M. Wt: 182.67 g/mol
InChI Key: JUGOREOARAHOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylcholine chloride is a chemical compound with the molecular formula (CH3)3N+CH2CH2OCOCH3Cl-. It is a neurotransmitter that plays a crucial role in the nervous system by transmitting signals across nerve synapses. The European Pharmacopoeia (EP) Reference Standard for acetylcholine chloride ensures the quality and consistency of this compound for use in laboratory tests and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylcholine chloride can be synthesized through the reaction of choline with acetyl chloride. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the acetyl chloride. The process involves the following steps:

Industrial Production Methods: Industrial production of acetylcholine chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the standards set by the European Pharmacopoeia .

Chemical Reactions Analysis

Types of Reactions: Acetylcholine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetylcholine chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: Studied for its role as a neurotransmitter in the nervous system and its effects on various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as Alzheimer’s disease, myasthenia gravis, and other neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

Acetylcholine chloride exerts its effects by interacting with cholinergic receptors in the nervous system. It binds to nicotinic and muscarinic receptors, leading to the activation of various signaling pathways. The cholinergic anti-inflammatory mechanism is mediated by the interaction of acetylcholine with α7n cholinoreceptors on monocytes, macrophages, and neutrophils. This interaction decreases the levels of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

Comparison with Similar Compounds

Uniqueness: Acetylcholine chloride is unique due to its specific role as a neurotransmitter and its ability to interact with both nicotinic and muscarinic receptors. This dual interaction allows it to modulate various physiological processes, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C7H17ClNO2+

Molecular Weight

182.67 g/mol

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;hydrochloride

InChI

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;

InChI Key

JUGOREOARAHOCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.